molecular formula C7H12O3S B2765930 1-(1-Methylsulfonylcyclobutyl)ethanone CAS No. 2243503-65-1

1-(1-Methylsulfonylcyclobutyl)ethanone

Cat. No.: B2765930
CAS No.: 2243503-65-1
M. Wt: 176.23
InChI Key: DANSXKNZAQPVIX-UHFFFAOYSA-N
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Description

1-(1-Methylsulfonylcyclobutyl)ethanone is an organic compound with the molecular formula C7H12O3S. It is a versatile material utilized in diverse scientific research, including catalysis, drug synthesis, and molecular transformations. The compound is characterized by a cyclobutyl ring substituted with a methylsulfonyl group and an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylsulfonylcyclobutyl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutyl methyl ketone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylsulfonylcyclobutyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, and substituted cyclobutyl ethanones .

Scientific Research Applications

1-(1-Methylsulfonylcyclobutyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methylsulfonylcyclobutyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds and subsequent biological effects . The exact pathways and targets are still under investigation, but its reactivity with nucleophiles is a key aspect of its mechanism .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutyl methyl ketone: Similar in structure but lacks the methylsulfonyl group.

    Methanesulfonyl chloride: Contains the sulfonyl group but lacks the cyclobutyl ring.

    Cyclobutyl ethanone: Similar backbone but without the sulfonyl substitution.

Uniqueness

1-(1-Methylsulfonylcyclobutyl)ethanone is unique due to the presence of both the cyclobutyl ring and the methylsulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(1-methylsulfonylcyclobutyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-6(8)7(4-3-5-7)11(2,9)10/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANSXKNZAQPVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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